molecular formula C13H7N4O2+ B11088603 1-(4,5-Dicyano-2-nitrophenyl)pyridinium

1-(4,5-Dicyano-2-nitrophenyl)pyridinium

Cat. No.: B11088603
M. Wt: 251.22 g/mol
InChI Key: SMXCRZKZLZIGNK-UHFFFAOYSA-N
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Description

1-(4,5-Dicyano-2-nitrophenyl)pyridinium is a chemical compound with the molecular formula C13H7BrN4O2 It is a pyridinium salt that features a nitrophenyl group substituted with cyano groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,5-Dicyano-2-nitrophenyl)pyridinium typically involves the reaction of 4,5-dicyano-2-nitrobenzaldehyde with pyridine under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the pyridinium salt. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to accommodate larger quantities of reactants and solvents, and the reaction parameters are carefully controlled to ensure consistent quality and yield of the product .

Chemical Reactions Analysis

Types of Reactions

1-(4,5-Dicyano-2-nitrophenyl)pyridinium undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include derivatives with modified functional groups, such as amino derivatives from reduction or substituted derivatives from nucleophilic substitution .

Scientific Research Applications

1-(4,5-Dicyano-2-nitrophenyl)pyridinium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4,5-Dicyano-2-nitrophenyl)pyridinium involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor or donor, influencing redox reactions in biological systems. It may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Cyano-2-nitrophenyl)pyridinium
  • 1-(4,5-Dicyano-2-aminophenyl)pyridinium
  • 1-(4,5-Dicyano-2-methylphenyl)pyridinium

Uniqueness

1-(4,5-Dicyano-2-nitrophenyl)pyridinium is unique due to the presence of both cyano and nitro groups on the phenyl ring, which imparts distinct chemical and physical properties. This combination of functional groups makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C13H7N4O2+

Molecular Weight

251.22 g/mol

IUPAC Name

4-nitro-5-pyridin-1-ium-1-ylbenzene-1,2-dicarbonitrile

InChI

InChI=1S/C13H7N4O2/c14-8-10-6-12(16-4-2-1-3-5-16)13(17(18)19)7-11(10)9-15/h1-7H/q+1

InChI Key

SMXCRZKZLZIGNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=[N+](C=C1)C2=C(C=C(C(=C2)C#N)C#N)[N+](=O)[O-]

Origin of Product

United States

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